5-Acetyl-1H-indole-2-carboxylic Acid: A Core Scaffold in Drug Discovery
5-Acetyl-1H-indole-2-carboxylic Acid: A Core Scaffold in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties of 5-acetyl-1H-indole-2-carboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry. This document details its chemical and physical characteristics, outlines plausible experimental protocols for its synthesis, and explores its role as a privileged scaffold in the development of novel therapeutics.
Core Properties of 5-Acetyl-1H-indole-2-carboxylic Acid
5-Acetyl-1H-indole-2-carboxylic acid belongs to the indole carboxylic acid class of organic compounds. The presence of the acetyl group at the 5-position and the carboxylic acid at the 2-position of the indole ring system makes it a valuable intermediate for further chemical modifications and a candidate for biological screening.
Chemical and Physical Data
| Property | Value | Source |
| Chemical Formula | C₁₁H₉NO₃ | [1] |
| Molecular Weight | 203.19 g/mol | [1] |
| CAS Number | 31380-57-1 | [2][3] |
| Appearance | Solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| Purity | 97% - 99% (as offered by suppliers) | [4][5] |
| Melting Point (Indole-2-carboxylic acid) | 202-206 °C |
Spectral Data
While specific spectra for 5-acetyl-1H-indole-2-carboxylic acid are not publicly available, some suppliers indicate the availability of NMR, HPLC, and LC-MS data upon request.[2] The expected spectral characteristics can be inferred from the parent compound, indole-2-carboxylic acid, and general principles of spectroscopy.
Expected 1H NMR (DMSO-d₆):
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Aromatic protons on the indole ring.
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A singlet for the C3 proton.
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A singlet for the acetyl methyl protons.
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A broad singlet for the carboxylic acid proton.
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A broad singlet for the N-H proton of the indole ring.
Expected 13C NMR:
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Resonances for the carbonyl carbons of the acetyl and carboxylic acid groups.
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Resonances for the aromatic carbons of the indole ring.
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A resonance for the methyl carbon of the acetyl group.
Expected IR Spectrum:
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A broad O-H stretch from the carboxylic acid.
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An N-H stretch from the indole ring.
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Two C=O stretches corresponding to the acetyl and carboxylic acid groups.
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C-H and C=C stretching and bending vibrations for the aromatic system.
Expected Mass Spectrum:
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A molecular ion peak corresponding to the molecular weight of the compound.
-
Fragmentation patterns characteristic of indole and carboxylic acid moieties.
Experimental Protocols
Detailed experimental protocols for the synthesis of 5-acetyl-1H-indole-2-carboxylic acid are not explicitly published. However, a plausible two-step synthesis can be designed based on well-established reactions for similar indole derivatives: the Japp-Klingemann synthesis of the corresponding ethyl ester, followed by its hydrolysis.
Synthesis of Ethyl 5-acetyl-1H-indole-2-carboxylate
The Japp-Klingemann reaction is a classical method for the synthesis of indoles from β-keto esters and aryl diazonium salts.[6][7] This can be adapted for the synthesis of the ethyl ester precursor.
Methodology:
-
Diazotization of 4-aminoacetophenone: 4-aminoacetophenone is treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.
-
Japp-Klingemann Reaction: The freshly prepared diazonium salt is then reacted with a β-keto ester, such as ethyl 2-methylacetoacetate, in a basic solution. This leads to the formation of a hydrazone intermediate.
-
Fischer Indole Synthesis: The resulting hydrazone is cyclized under acidic conditions (e.g., using a strong acid like sulfuric acid or a Lewis acid) with heating to yield ethyl 5-acetyl-1H-indole-2-carboxylate.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Hydrolysis to 5-Acetyl-1H-indole-2-carboxylic Acid
The final step involves the hydrolysis of the ethyl ester to the desired carboxylic acid.[8][9]
Methodology:
-
Saponification: Ethyl 5-acetyl-1H-indole-2-carboxylate is dissolved in a suitable solvent mixture, such as ethanol and water. An excess of a strong base (e.g., sodium hydroxide or potassium hydroxide) is added.
-
Reflux: The reaction mixture is heated under reflux until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Acidification: After cooling, the reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3. This protonates the carboxylate salt, causing the carboxylic acid to precipitate.
-
Isolation and Purification: The precipitated 5-acetyl-1H-indole-2-carboxylic acid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.
Biological Significance and Signaling Pathways
The indole-2-carboxylic acid scaffold is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds.[1] Derivatives of this core structure have been investigated for a range of therapeutic applications.
HIV-1 Integrase Inhibition
Derivatives of indole-2-carboxylic acid are potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. The mechanism of action involves the chelation of two magnesium ions (Mg²⁺) in the active site of the enzyme by the nitrogen atom of the indole ring and the oxygen atoms of the C2 carboxyl group.[1] This interaction prevents the integration of the viral DNA into the host genome, thereby inhibiting viral replication.
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulation
Aryl indole-2-carboxylic acid analogs have been identified as potent and selective partial agonists of PPARγ. PPARγ is a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism. Activation of PPARγ can lead to improved insulin sensitivity, making it a target for the treatment of type 2 diabetes.
Indoleamine 2,3-Dioxygenase 1 (IDO1) and Tryptophan 2,3-Dioxygenase (TDO) Inhibition
Certain derivatives of indole-2-carboxylic acid have been investigated as dual inhibitors of IDO1 and TDO. These enzymes are involved in the catabolism of tryptophan and are implicated in tumor immune escape. By inhibiting these enzymes, these compounds can potentially restore anti-tumor immunity.
Conclusion
5-Acetyl-1H-indole-2-carboxylic acid is a versatile chemical entity with a foundational role in the development of new therapeutic agents. Its core indole-2-carboxylic acid structure has been shown to be a key pharmacophore for targeting a range of biological processes, including viral replication and metabolic regulation. While specific physical and spectral data for this particular derivative remain to be fully characterized in the public domain, the established synthetic routes and the known biological activities of related compounds underscore its importance for further research and development in the pharmaceutical sciences. This guide provides a solid baseline of information for researchers looking to explore the potential of this and related compounds in their drug discovery programs.
References
- 1. 5-Acetyl-1H-indole-2-carboxylic Acid|CAS 31380-57-1 [benchchem.com]
- 2. 31380-57-1|5-Acetyl-1H-indole-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. 5-ACETYL-2-INDOLE CARBOXYLIC ACID | 31380-57-1 [m.chemicalbook.com]
- 4. 5-acetyl-1H-Indole-2-carboxylic acid|31380-57-1-UNITE PHARMACEUTICAL [unite-chem.com]
- 5. 5-Acetyl-1H-indole-2-carboxylicacid - 杭州沙拓生物医药科技有限公司 [sartort.com]
- 6. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. mdpi.com [mdpi.com]
